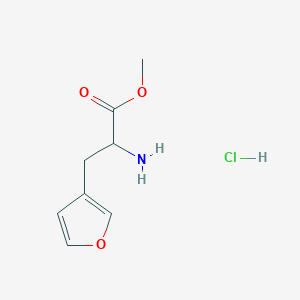

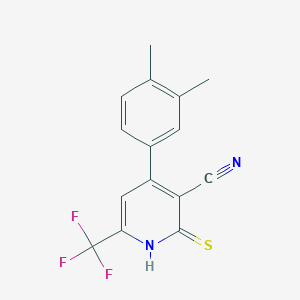

![molecular formula C13H15NO3S B2497633 Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate CAS No. 1903860-68-3](/img/structure/B2497633.png)

Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[b]thiophene is a heterocyclic compound . It’s a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be determined by techniques such as multinuclear NMR spectroscopy and elemental analysis .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can display major absorption bands that are assigned to π–π* transitions .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can vary. For example, they can exhibit photoluminescence emissions under certain conditions .

科学的研究の応用

Medicinal Chemistry and Drug Development

Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate, also known as MTBC, exhibits potential as a biologically active compound. Researchers have explored its use in drug development due to its diverse effects. Some notable applications include:

Anticancer Properties: MTBC derivatives have shown promise as potential anticancer agents. Their unique structure may interfere with cancer cell growth pathways, making them interesting candidates for further investigation .

Anti-Inflammatory Activity: MTBC analogs exhibit anti-inflammatory effects. These compounds could be explored as nonsteroidal anti-inflammatory drugs (NSAIDs) or in related therapeutic contexts .

Organic Electronics and Semiconductors

Thiophene derivatives, including MTBC, play a crucial role in organic electronics. Here’s how:

Organic Field-Effect Transistors (OFETs): The thiophene ring system contributes to the development of organic semiconductors. MTBC-based molecules could enhance OFET performance, leading to improved electronic devices .

Organic Light-Emitting Diodes (OLEDs): Researchers investigate MTBC derivatives for their potential use in OLED fabrication. Their unique properties may enhance light emission efficiency .

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors. MTBC-based compounds could protect metals from corrosion in various environments .

Antimicrobial Properties

MTBC and its analogs exhibit antimicrobial effects. These compounds may be explored for their potential in combating bacterial and fungal infections .

Cardiovascular Health

MTBC derivatives have been associated with cardiovascular benefits:

Antihypertensive Properties: Some thiophene-containing compounds, including MTBC, show antihypertensive effects. These could be relevant in managing high blood pressure .

Anti-Atherosclerotic Effects: MTBC analogs may contribute to preventing or slowing down atherosclerosis, a condition characterized by plaque buildup in arteries .

Other Applications

- Dental Anesthesia : Articaine, a compound related to MTBC, is used as a dental anesthetic in Europe. Its structure includes a 2,3,4-trisubstituted thiophene ring system .

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link

作用機序

Action Environment:

Environmental factors play a crucial role:

- The compound’s ionization state varies with pH, affecting its solubility and interactions. Stability and reactivity may change under different temperatures. Oxygen exposure could lead to oxidation or degradation. Photodegradation might occur if exposed to UV light.

References:

- Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604

- 2-Phenylpyridine- and 2-(benzo[b]thiophen-2-yl)pyridine-based o … (2019). Dalton Transactions, 48(3), 1007–1016

- Differential binding of methyl benzimidazol-2-yl carbamate to fungal … (1987). The Journal of Cell Biology, 72(1), 174–181

- Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2 … (2023). Molecular Diversity, 27(2), 1007–1016

- Thiophene synthesis - Organic Chemistry Portal

将来の方向性

特性

IUPAC Name |

methyl N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-13(16,8-14-12(15)17-2)11-7-9-5-3-4-6-10(9)18-11/h3-7,16H,8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGUCKMUHUSKPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC)(C1=CC2=CC=CC=C2S1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

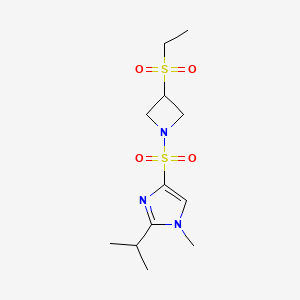

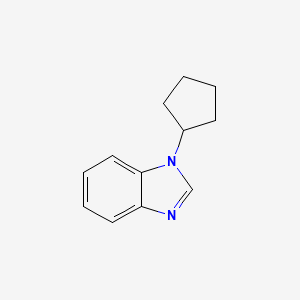

![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2497554.png)

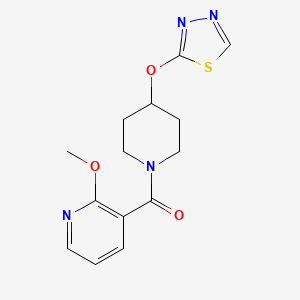

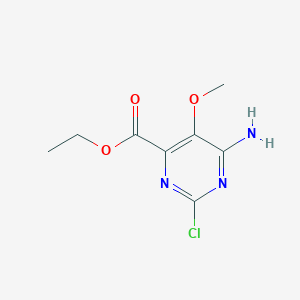

![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)

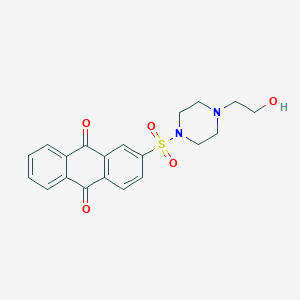

![2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2497562.png)

![2-amino-1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2497563.png)

![(3R)-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2497567.png)

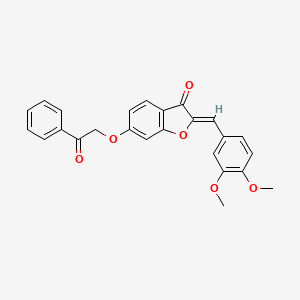

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)